ethyl 6-bromo-4,4-dimethylhexanoate
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Overview
Description
Ethyl 6-bromo-4,4-dimethylhexanoate is a chemical compound with the molecular formula C10H19BrO2. It belongs to the ester family and is characterized by its white crystalline appearance and distinct odor . This compound is commonly used in various fields, including medical, environmental, and industrial research.
Preparation Methods
The synthesis of ethyl 6-bromo-4,4-dimethylhexanoate typically involves the esterification of 6-bromo-4,4-dimethylhexanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Ethyl 6-bromo-4,4-dimethylhexanoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles such as hydroxide ions, leading to the formation of 6-hydroxy-4,4-dimethylhexanoate.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The ester can be oxidized to the corresponding carboxylic acid using oxidizing agents such as potassium permanganate.
Common reagents and conditions used in these reactions include strong acids or bases, reducing agents like lithium aluminum hydride, and oxidizing agents like potassium permanganate . The major products formed from these reactions include 6-hydroxy-4,4-dimethylhexanoate, 6-bromo-4,4-dimethylhexanol, and 6-bromo-4,4-dimethylhexanoic acid .
Scientific Research Applications
Ethyl 6-bromo-4,4-dimethylhexanoate has several scientific research applications:
Mechanism of Action
The mechanism of action of ethyl 6-bromo-4,4-dimethylhexanoate involves its interaction with specific molecular targets and pathways. The bromine atom in the compound can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. These derivatives can interact with enzymes and receptors in biological systems, modulating their activity and leading to specific biological effects .
Comparison with Similar Compounds
Ethyl 6-bromo-4,4-dimethylhexanoate can be compared with other similar compounds such as ethyl 3-bromo-2,2-dimethylpentanoate. While both compounds belong to the ester family and contain a bromine atom, they differ in their molecular structure and reactivity. This compound is unique due to its specific arrangement of atoms, which influences its chemical properties and applications .
Similar compounds include:
- Ethyl 3-bromo-2,2-dimethylpentanoate
- Ethyl 4-bromo-6,6,6-trichloro-3,3-dimethylhexanoate
- Ethyl 6-(3-bromo-4-methylphenyl)-6-oxohexanoate
These compounds share some structural similarities but differ in their specific chemical properties and applications.
Properties
CAS No. |
2613383-63-2 |
---|---|
Molecular Formula |
C10H19BrO2 |
Molecular Weight |
251.2 |
Purity |
95 |
Origin of Product |
United States |
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